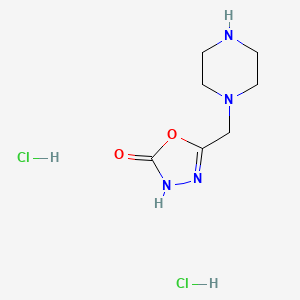
5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring and an oxadiazole ring, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride typically involves the reaction of piperazine with appropriate oxadiazole precursors under controlled conditions. The reaction conditions may include the use of strong acids or bases, and the reaction is often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure product quality and yield. Purification steps, including crystallization and filtration, are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of the oxadiazole ring, which can have different biological and chemical activities.
科学研究应用
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the construction of pharmaceuticals and other organic compounds.
Biology: In biological research, 5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride is used to study enzyme inhibition and receptor binding. Its derivatives can be used to develop new drugs targeting specific biological pathways.
Medicine: This compound has potential applications in the development of new therapeutic agents. Its derivatives are being investigated for their anti-inflammatory, analgesic, and antiviral properties.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用机制
The mechanism by which 5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In receptor binding studies, the compound may interact with specific receptors, modulating their activity.
Molecular Targets and Pathways: The molecular targets of this compound can vary widely, but common targets include enzymes involved in inflammatory processes, pain pathways, and viral replication mechanisms. The specific pathways involved will depend on the biological context in which the compound is used.
相似化合物的比较
Piperazine derivatives: Other piperazine-containing compounds with similar structures and reactivity.
Oxadiazole derivatives: Compounds with oxadiazole rings that exhibit similar chemical properties.
Uniqueness: 5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride is unique due to its combination of a piperazine ring and an oxadiazole ring, which provides it with distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields.
属性
CAS 编号 |
1401425-32-8 |
|---|---|
分子式 |
C7H13ClN4O2 |
分子量 |
220.66 g/mol |
IUPAC 名称 |
5-(piperazin-1-ylmethyl)-3H-1,3,4-oxadiazol-2-one;hydrochloride |
InChI |
InChI=1S/C7H12N4O2.ClH/c12-7-10-9-6(13-7)5-11-3-1-8-2-4-11;/h8H,1-5H2,(H,10,12);1H |
InChI 键 |
LONVEWDHNYOKLW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CC2=NNC(=O)O2.Cl.Cl |
规范 SMILES |
C1CN(CCN1)CC2=NNC(=O)O2.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















